molecular formula C11H19NO2 B13545313 Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate

Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate

Cat. No.: B13545313
M. Wt: 197.27 g/mol
InChI Key: MZAHQKXNROCOKH-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate (CAS 1481691-76-2) is a spirocyclic building block of high interest in medicinal chemistry. The spiro[3.3]heptane scaffold is valued as a conformationally restricted, three-dimensional bioisostere. It can serve as a surrogate for 1,3- or 1,4-substituted cyclohexanes, often leading to improved pharmacological profiles in lead optimization campaigns . Incorporating this scaffold into drug-like molecules has been shown to enhance key properties, such as increasing aqueous solubility and metabolic stability, while simultaneously reducing lipophilicity . This compound features both a carboxylate ester and an aminomethyl group, making it a versatile precursor for further synthetic modification. It can be used in the synthesis of more complex molecules, including carboxylic acids and primary amines, which are advanced intermediates for novel chemical entities . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-9(13)11(8-12)6-10(7-11)4-3-5-10/h2-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAHQKXNROCOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Ring Formation

  • Cyclization Reaction: The spirocyclic ring is formed via intramolecular cyclization of a di-functionalized cyclobutane intermediate.
  • Reaction Conditions: Acid catalysis or base-promoted cyclization can be used depending on the functional groups present.
  • Example: Treatment of 1,1-bis(bromomethyl)cyclobutane with a nucleophile to close the ring and form the spiro[3.3]heptane framework.

Introduction of the Aminomethyl Group

  • Nucleophilic Substitution: The aminomethyl group is introduced by reacting the spirocyclic intermediate with an amine source, such as ammonia or a primary amine, under nucleophilic substitution conditions.
  • Reductive Amination: Alternatively, an aldehyde or ketone precursor on the spiro ring can be converted to an aminomethyl group via reductive amination using reducing agents like sodium cyanoborohydride.
  • Reaction Conditions: Anhydrous solvents, mild heating, and catalytic hydrogenation or palladium catalysts may be employed to optimize yield and selectivity.

Esterification to Form Ethyl Ester

  • Esterification Reaction: The carboxylic acid group on the spiro ring is esterified with ethanol.
  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
  • Conditions: Refluxing ethanol with the acid or acid chloride precursor promotes ester formation.
  • Alternative Methods: Use of coupling agents like DCC (dicyclohexylcarbodiimide) can facilitate esterification under milder conditions.

Representative Synthetic Route Example

Step Reaction Reagents/Conditions Yield (%) Notes
1 Preparation of 1,1-bis(bromomethyl)cyclobutane Bromination of cyclobutane derivatives 75–85 Key precursor for spiro ring formation
2 Cyclization to spiro[3.3]heptane intermediate Base-promoted intramolecular cyclization 60–70 Formation of bicyclic spiro system
3 Aminomethylation Reaction with ammonia or amine under nucleophilic substitution or reductive amination 50–65 Introduction of aminomethyl group
4 Esterification Ethanol, acid catalyst, reflux 80–90 Formation of ethyl ester

Advanced Synthetic Methodologies

Convergent Synthesis Strategy

Recent research emphasizes convergent synthesis, where a common intermediate such as 1,1-bis(bromomethyl)cyclobutane is elaborated into various spirocyclic derivatives including aminomethyl-substituted products. This approach allows efficient multigram-scale synthesis with short reaction sequences (6–10 steps) and improved overall yields.

Use of Fluorinated Precursors

While the target compound here is non-fluorinated, fluorinated analogs (e.g., 6,6-difluorospiro[3.3]heptane derivatives) share similar synthetic routes but require additional steps such as deoxofluorination of keto precursors and careful handling of fluorinated intermediates.

Analytical Characterization of the Compound

Technique Key Observations Interpretation
¹H NMR Multiplets at δ 2.5–3.5 ppm (spiro protons), triplet at δ 1.2–1.4 ppm (ethyl CH₃), quartet at δ 4.1–4.3 ppm (ethyl CH₂), broad singlet at δ 3.0–3.2 ppm (aminomethyl NH₂) Confirms spirocyclic framework and functional groups
¹³C NMR Signals at δ 55–65 ppm for spiro carbons, ester carbonyl at δ ~170 ppm Supports ring structure and ester functionality
IR Spectroscopy Strong absorption near 1735 cm⁻¹ (ester C=O), N-H stretches around 3300 cm⁻¹ Confirms ester and amine groups
Mass Spectrometry Molecular ion peak consistent with molecular weight, fragmentation patterns consistent with spiro structure Confirms molecular identity

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

Scientific Research Applications

Scientific Research Applications

Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research.

Chemistry It serves as a building block in the synthesis of complex organic molecules and spirocyclic compounds. It can undergo reactions such as oxidation to form imines or nitriles and reduction to form alcohols. It can also undergo substitution reactions to create substituted spirocyclic compounds. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biology The compound is investigated for its potential as a bioactive molecule in drug discovery and development. Its aminomethyl group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, potentially inhibiting enzymes or receptors involved in critical biological processes.

Medicine It has been explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Pharmaceutical Development It can be used as a lead compound in pharmaceutical development.

Spiro[3.3]heptane as a Bioisostere

Spiro[3.3]heptane can act as a bioisostere for piperazine . The spiro[3.3]heptane core can be incorporated into the structure of existing drugs . For example, incorporating the spiro[3.3]heptane core into the structure of the FDA-approved anticancer drugs Vorinostat, Sonidegib, and the local anesthetic drug Benzocaine instead of the mono-, meta-, and para-substituted phenyl rings gave saturated patent-free analogs with high activity .

Potential for Interaction with Biological Targets

Interaction studies have indicated that ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride may have enhanced interaction with biomolecules compared to non-fluorinated analogs due to its unique structural features. Preliminary data suggests that it may possess properties that inhibit specific enzymes or interact with biological targets due to its structural features.

Applications in Industry

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spiro structure provides a rigid framework that can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Ethyl spiro[3.3]heptane-2-carboxylate

  • Molecular formula : C${10}$H${16}$O$_2$ .
  • Key differences: Lacks the aminomethyl group, limiting its direct use in amine-mediated reactions.
  • Applications : Primarily employed as a building block for synthesizing more complex spirocyclic derivatives. Purity ≥97%, with widespread availability in research settings .

Methyl 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylate

  • Molecular formula: C${10}$H${17}$NO$_2$ .
  • Key differences : Methyl ester instead of ethyl, leading to lower molecular weight (183.25 g/mol vs. ~197.3 g/mol for ethyl analogue).

tert-Butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

  • Molecular formula: C${11}$H${19}$NO$_3$ .
  • Key differences : Contains a tert-butyloxycarbonyl (Boc) protecting group and a hydroxyl substituent. The 2-azaspiro structure introduces a nitrogen atom into the ring system, altering electronic properties.
  • Applications : Used in peptide synthesis and as a precursor for deprotection reactions. Demonstrated in patented pharmaceutical intermediates .

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic Acid Hydrochloride

  • Molecular formula: C$9$H${15}$NO$_2$·HCl .
  • Key differences : Free carboxylic acid instead of an ester, with the amine group present as a hydrochloride salt.
  • Applications : Suitable for aqueous-phase reactions due to ionic character. The hydrochloride salt enhances stability during storage .

Methyl 6-Oxospiro[3.3]heptane-2-carboxylate

  • Molecular formula : C$9$H${12}$O$_3$ .
  • Key differences : Features a ketone (oxo) group at the 6-position, enabling carbonyl-based chemistry (e.g., reductions or nucleophilic additions).
  • Applications : Serves as a precursor for synthesizing hydroxylated or aminated spiro derivatives. Purity ≥98%, with applications in drug R&D .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Source
This compound C${10}$H${17}$NO$_2$ ~197.3 Ethyl ester, aminomethyl Drug discovery, protein degraders
Ethyl spiro[3.3]heptane-2-carboxylate C${10}$H${16}$O$_2$ 168.24 Ethyl ester Intermediate for spirocyclic synthesis
Mthis compound C${10}$H${17}$NO$_2$ 183.25 Methyl ester, aminomethyl Limited commercial availability
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate C${11}$H${19}$NO$_3$ 225.28 Boc group, hydroxyl, 2-azaspiro Peptide synthesis, patented intermediates
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride C$9$H${15}$NO$_2$·HCl 209.69 Carboxylic acid, hydrochloride Aqueous-phase reactions
Methyl 6-oxospiro[3.3]heptane-2-carboxylate C$9$H${12}$O$_3$ 168.19 Methyl ester, oxo Precursor for carbonyl chemistry

Key Research Findings

  • Spirocyclic Rigidity : The spiro[3.3]heptane core confers conformational restraint, improving binding affinity in drug candidates .
  • Functional Group Impact : Ethyl esters enhance lipophilicity compared to methyl esters, influencing pharmacokinetics . Tert-butyl protection (e.g., Boc groups) enables controlled deprotection in multi-step syntheses .

Biological Activity

Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, interactions with biological targets, and implications for drug development.

Structural Characteristics

The compound features a spirocyclic architecture that contributes to its conformational rigidity and biological activity. Its structure includes:

  • Aminomethyl group : This functional group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules.
  • Carboxylate moiety : This enhances the compound's solubility and potential interactions with enzymes and receptors.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. The aminomethyl group may play a crucial role in inhibiting bacterial growth by interfering with metabolic pathways essential for bacterial survival. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary data suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of spiro[3.3]heptane scaffolds can effectively target the Hedgehog signaling pathway, which is often dysregulated in cancers such as basal cell carcinoma and medulloblastoma .

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:

  • Enzyme inhibition : The structural features allow it to bind to active sites of enzymes, potentially inhibiting their function.
  • Receptor interaction : The compound may modulate receptor activity, affecting downstream signaling pathways critical for cellular functions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent methodologies have focused on improving efficiency and scalability, enabling the production of multigram quantities suitable for biological testing .

Case Studies

  • Anticancer Activity in Cell Lines :
    • A study evaluated the effects of this compound on HepG2 liver cancer cells.
    • Results indicated significant cytotoxicity with an IC50 value in the micromolar range, demonstrating its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy :
    • In vitro assays against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting superior efficacy in certain contexts.

Comparative Analysis

Compound NameBiological ActivityKey Features
This compoundAntimicrobial, AnticancerSpirocyclic structure, aminomethyl group
VorinostatAnticancerHDAC inhibitor, phenyl ring
SonidegibAnticancerHedgehog pathway inhibitor, saturated benzene bioisostere

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.
  • Temperature Control : Maintain ≤40°C to prevent decomposition of the aminomethyl intermediate.
  • Purification : Column chromatography (silica gel, 10–20% EtOAc/hexane) or recrystallization yields >95% purity .

Which analytical techniques are most effective for characterizing this compound?

Basic Research Question
A multi-technique approach ensures structural confirmation and purity assessment:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify spirocyclic protons (δ 1.8–2.5 ppm, multiplet) and ester/aminomethyl groups (δ 4.1–4.3 ppm for ethyl CH₂; δ 2.8–3.2 ppm for NH₂CH₂) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the congested spirocyclic region .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 212.15 (C₁₁H₁₈N₂O₂) .
  • HPLC : Use a C18 column (0.1% TFA in H₂O/MeCN gradient) to assess purity (>98%) and detect diastereomers .

Advanced Tip : Couple LC-MS with collision-induced dissociation (CID) to study fragmentation patterns, aiding in structural validation .

How does the aminomethyl group influence the compound’s reactivity in nucleophilic substitution compared to chloro or oxo derivatives?

Advanced Research Question
The aminomethyl group introduces both steric and electronic modifications:

  • Electronic Effects : The NH₂ group is electron-donating (+I effect), reducing electrophilicity at the adjacent carbon compared to chloro derivatives (electron-withdrawing -I effect) .
  • Steric Effects : Bulkier NH₂CH₂ increases steric hindrance, slowing bimolecular substitution (Sₙ2) but favoring elimination in strongly basic conditions.
  • Reactivity Comparison :
    • Chloro Derivative : Undergoes rapid Sₙ2 with amines (e.g., pyrrolidine, 90% yield in 2h at 25°C) .
    • Aminomethyl Derivative : Requires activation (e.g., Boc protection) for efficient coupling. For example, Mitsunobu reactions with alcohols proceed at 60°C (70–80% yield) .

Experimental Design : Use kinetic studies (UV-Vis or ¹H NMR monitoring) to compare reaction rates with varying nucleophiles (e.g., thiols vs. amines) .

What computational methods predict the conformational stability of this compound?

Advanced Research Question
Density Functional Theory (DFT) and molecular dynamics (MD) simulations are key:

DFT (B3LYP/6-311+G(d,p)) : Calculate energy minima for chair vs. boat conformations. The spirocyclic system favors a chair-like geometry (ΔG = 2.3 kcal/mol lower than boat) .

MD Simulations (AMBER) : Simulate solvation effects in water/ethanol mixtures to predict aggregation tendencies. Results correlate with experimental solubility data (e.g., 12 mg/mL in EtOH) .

Collision Cross-Section (CCS) Predictions : Use tools like MOBCAL to align computed CCS with ion mobility spectrometry (IMS) data, resolving isomeric impurities .

Validation : Cross-check computational results with X-ray crystallography or cryo-EM for solid-state conformation .

How can researchers resolve discrepancies in reaction yields when scaling up synthesis?

Advanced Research Question
Yield variations during scale-up often stem from heat/mass transfer limitations. Mitigation strategies include:

  • Flow Chemistry : Continuous flow reactors improve mixing and temperature control (e.g., 80% yield at 100 g scale vs. 65% in batch) .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent volume) via response surface methodology. For example, a 3² factorial design identified THF/water (9:1) as optimal for hydrolysis .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust conditions dynamically .

Case Study : A 10-fold scale-up of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate synthesis achieved 85% yield by switching from batch to flow conditions .

What strategies enable selective functionalization of the aminomethyl group without affecting the ester moiety?

Advanced Research Question

  • Protection/Deprotection : Use acid-labile groups (e.g., Boc) to shield the amine during ester-sensitive reactions. Boc protection with (Boc)₂O in CH₂Cl₂ (90% yield) .
  • Chemoselective Reagents :
    • Reduction : NaBH₄ selectively reduces imine intermediates without ester cleavage.
    • Oxidation : TEMPO/NaClO₂ oxidizes primary alcohols to carboxylic acids, leaving esters intact .
  • Enzyme-Mediated Reactions : Lipases (e.g., CAL-B) catalyze ester hydrolysis under mild conditions (pH 7, 25°C), preserving the aminomethyl group .

Validation : Monitor reaction progress via TLC (Rf comparison) and ¹³C NMR to confirm functional group integrity .

How does the spiro[3.3]heptane scaffold influence pharmacokinetic properties compared to non-rigid analogs?

Advanced Research Question
The rigid spirocyclic core enhances:

  • Metabolic Stability : Reduced cytochrome P450 oxidation (t₁/₂ = 4.2h vs. 1.5h for linear analogs) due to restricted conformational flexibility .
  • Membrane Permeability : LogP = 1.8 (vs. 2.5 for flexible analogs), balancing hydrophobicity for blood-brain barrier penetration (predicted BBB+ in SwissADME) .
  • Solubility : 6.5 mg/mL in PBS (pH 7.4) due to polar carbamate and ester groups .

Q. Experimental Workflow :

In Vitro Assays : CYP inhibition screening (e.g., CYP3A4 IC₅₀ > 50 μM).

MDCK Permeability : Papp = 12 × 10⁻⁶ cm/s (high permeability) .

What are the key challenges in enantioselective synthesis of this compound, and how can they be addressed?

Advanced Research Question
Challenges include controlling stereochemistry at the spirocyclic center and aminomethyl group:

  • Chiral Catalysts : Use Jacobsen’s Co-salen catalysts for asymmetric epoxidation of precursor alkenes (ee >90%) .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., Candida antarctica lipase) to resolve racemic mixtures during ester hydrolysis .
  • Crystallization-Induced Diastereomer Resolution : Add chiral auxiliaries (e.g., L-tartaric acid) to precipitate undesired enantiomers .

Analytical Support : Chiral HPLC (Chiralpak IA column, 90:10 hexane/IPA) confirms enantiomeric excess .

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